molecular formula C14H13NO3 B3864185 (E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one

(E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one

Cat. No.: B3864185
M. Wt: 243.26 g/mol
InChI Key: YNWZRWWLYACMKW-CMDGGOBGSA-N
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Description

(E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a furan ring, a methoxy-substituted aniline, and a conjugated enone system

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-10,15H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWZRWWLYACMKW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 4-methoxyaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The furan ring and the methoxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted furans

Scientific Research Applications

(E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one involves its interaction with specific molecular targets. The conjugated enone system can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The furan ring and methoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(furan-2-yl)-3-(4-hydroxyanilino)prop-2-en-1-one
  • (E)-1-(furan-2-yl)-3-(4-chloroanilino)prop-2-en-1-one
  • (E)-1-(furan-2-yl)-3-(4-nitroanilino)prop-2-en-1-one

Uniqueness

(E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the methoxy group can modulate the compound’s electrophilicity, affecting its reactivity in various chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(E)-1-(furan-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one

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